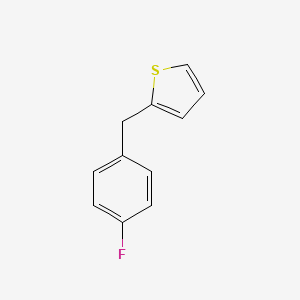

2-(4-Fluorobenzyl)thiophene

Overview

Description

2-(4-Fluorobenzyl)thiophene is a heterocyclic compound. It has a molecular formula of C11H9FS and an average mass of 192.253 Da . It can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Synthesis Analysis

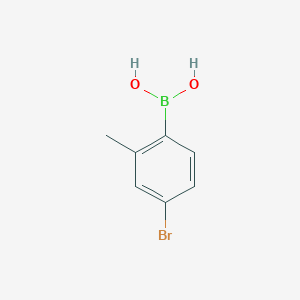

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . A specific method for synthesizing this compound involves preparing 4-fluorophenylboronic acid and then adding it to 2-bromo thiophene and a Pd catalyst in an organic solvent .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a 4-fluorobenzyl group .Chemical Reactions Analysis

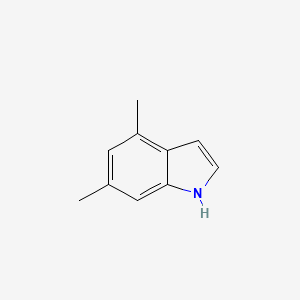

Thiophene derivatives, including this compound, are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .Scientific Research Applications

Crystal Structure and Synthesis

- Crystal Structure of Thiophene Derivatives : Thiophene derivatives, including those related to 2-(4-Fluorobenzyl)thiophene, have diverse applications in material science and pharmaceuticals. Their biological activities range from antibacterial to antiviral and antifungal properties. Moreover, polymeric thiophenes are used in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. The synthesis and crystal structure of similar compounds are extensively studied due to their significance in various applications (Nagaraju et al., 2018).

Anticancer Potential

- Anticancer Activity : A study on a derivative of this compound demonstrated in vitro anticancer activity against human lung cancer cells. This suggests the potential of such compounds as anticancer agents, highlighting their significance in medical research (Zhou et al., 2020).

Supramolecular Self-Assembly

- Selective COX-2 Inhibitor : A triazole-based COX-2 inhibitor incorporating a 4-fluorobenzylthiophene structure has been synthesized, demonstrating the utility of thiophene derivatives in developing pharmaceuticals. The compound’s crystal structure is stabilized by various noncovalent interactions, suggesting applications in drug design and development (Al-Wahaibi et al., 2021).

Polymer Applications

- Thermochromic and Solvatochromic Properties : Poly(thiophene) derivatives, such as those related to this compound, exhibit thermochromism and solvatochromism. This makes them suitable for applications in materials science, particularly in developing temperature-sensitive materials (Toba et al., 2003).

Sensor Development

- Optical Chemosensor for Fe3+ Detection : A fluorogenic signaling probe derived from a thiophene compound, similar to this compound, has been developed for the selective detection of ferric ion in mixed aqueous organic media. This application is crucial in environmental and biological contexts (Saleem et al., 2015).

Electronic Properties

Molecular Fluorophores

- NIR-II Molecular Fluorophores : In the field of biological imaging, the development of molecular fluorophores that operate in the second near-infrared window (NIR-II) has been enhanced by using thiophene as a donor unit. These fluorophores show promising applications in high-resolution biological imaging due to their improved fluorescence performance (Yang et al., 2018).

Organic Photovoltaic Cells

- Low Bandgap Semiconducting Polymers : Research on semiconducting polymers incorporating thiophene units, such as in PTTBDT-FTT, has shown great promise for use in single and tandem organic photovoltaic cells. The unique properties of these polymers, derived from their thiophene content, contribute to the efficiency of solar cells (Kim et al., 2014).

NMR Studies

- NMR Characterization of Fluorosubstituted Heterocycles : The synthesis and NMR characterization of fluorosubstituted heterocycles, including those related to this compound, provide valuable insights into the structural and electronic properties of these compounds. This knowledge is critical for applications in chemistry and material science (Dvornikova et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

2-(4-Fluorobenzyl)thiophene has been studied for its potential applications in various scientific research fields. Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection . This suggests that this compound could have potential future applications in the development of new chemosensors .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIBLJMBFUFDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442050 | |

| Record name | 2-(4-fluorobenzyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63877-96-3 | |

| Record name | 2-[(4-Fluorophenyl)methyl]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63877-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorobenzyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene, 2-[(4-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using water as a solvent in the synthesis of 2-(4-fluorobenzyl)thiophene?

A1: Traditional cross-coupling reactions often require organic solvents, which can be toxic and environmentally harmful. The research demonstrates that this compound can be synthesized using a di(2-pyridyl)methylamine-palladium dichloride catalyst in water. [] This approach offers several advantages, including reduced environmental impact, lower cost, and simplified reaction procedures. Using water as a solvent aligns with green chemistry principles and promotes sustainable practices in chemical synthesis.

Q2: What specific role does the di(2-pyridyl)methylamine-palladium dichloride complex play in the synthesis?

A2: The di(2-pyridyl)methylamine-palladium dichloride complex acts as a catalyst in the Suzuki-Miyaura cross-coupling reaction. [] Catalysts are substances that facilitate chemical reactions without being consumed. In this specific reaction, the palladium complex enables the coupling of a suitable arylboronic acid with 4-fluorobenzyl chloride to form the desired this compound. The catalyst's structure and properties are crucial for the reaction's efficiency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)